(E)-N-Benzyl-1-(pyridin-4-yl)methanimine

Catalog No.
S15034902
CAS No.
72954-83-7
M.F
C13H12N2
M. Wt
196.25 g/mol
Availability
In Stock
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(E)-N-Benzyl-1-(pyridin-4-yl)methanimine

CAS Number

72954-83-7

Product Name

(E)-N-Benzyl-1-(pyridin-4-yl)methanimine

IUPAC Name

N-benzyl-1-pyridin-4-ylmethanimine

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C13H12N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-9,11H,10H2

InChI Key

HWVAYMNSJPBSMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CC=NC=C2

(E)-N-Benzyl-1-(pyridin-4-yl)methanimine is an organic compound characterized by its unique structure, which consists of a benzyl group and a pyridine moiety linked by a methanimine functional group. Its molecular formula is C13H12N2C_{13}H_{12}N_2, and it features a double bond configuration (E) indicating the trans arrangement of substituents around the imine bond. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in synthesis.

Typical for imines and amines. Notably, it can undergo:

  • Oxidative coupling: This reaction involves the formation of new carbon-carbon bonds through the oxidation of amines, which can lead to more complex structures.
  • Condensation reactions: It can react with carbonyl compounds to form larger Schiff bases, expanding its utility in organic synthesis .

Research indicates that (E)-N-benzyl-1-(pyridin-4-yl)methanimine exhibits notable biological activities, including:

  • Antimicrobial properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer potential: Studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species .

These properties make it a candidate for further investigation in drug development.

The synthesis of (E)-N-benzyl-1-(pyridin-4-yl)methanimine typically involves the condensation of benzyl amine with pyridine-4-carboxaldehyde under acidic or basic conditions. The general procedure includes:

  • Refluxing: Mixing benzyl amine and pyridine-4-carboxaldehyde in an appropriate solvent (often ethanol or methanol) while heating.
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity levels .

This compound has several applications in various domains:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs.
  • Material Science: Its ability to form coordination complexes with metals makes it useful in creating novel materials with specific properties .

Interaction studies involving (E)-N-benzyl-1-(pyridin-4-yl)methanimine focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

  • Molecular docking: To predict how the compound interacts with enzymes or receptors.
  • Spectroscopic methods: To analyze changes in spectral properties upon binding to target biomolecules .

These investigations help elucidate the mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with (E)-N-benzyl-1-(pyridin-4-yl)methanimine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(E)-N-Benzyl-1-(pyridin-3-yl)methanimineC13H12N2C_{13}H_{12}N_2Similar structure; different pyridine position
1-(Pyridin-2-yl)-N-benzylmethanimineC13H12N2C_{13}H_{12}N_2Variation in the position of the pyridine ring
(E)-N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanimineC13H12ClN2C_{13}H_{12}ClN_2Chlorinated derivative; potential for enhanced activity
1-(Pyridin-3-yl)-N-(4-fluorobenzyl)methanimineC13H12FN2C_{13}H_{12}FN_2Fluorinated variant; altered electronic properties

These compounds highlight the versatility of imines and their derivatives in medicinal chemistry, showcasing how slight modifications can lead to significant changes in biological activity and chemical reactivity.

Condensation Reactions of Pyridine-4-carbaldehyde Derivatives

The synthesis of (E)-N-benzyl-1-(pyridin-4-yl)methanimine primarily proceeds via nucleophilic condensation between pyridine-4-carbaldehyde and benzylamine. This reaction follows the general Schiff base formation mechanism, where the aldehyde carbonyl undergoes nucleophilic attack by the amine’s lone pair, followed by dehydration to yield the imine. Pyridine-4-carbaldehyde’s electronic profile, characterized by the electron-withdrawing pyridinyl group, enhances the electrophilicity of the carbonyl carbon, accelerating the reaction compared to non-aromatic aldehydes.

Critical parameters influencing yield and purity include:

  • Molar ratio: A 1:1 stoichiometry of aldehyde to amine minimizes side products like bis-imines.
  • Temperature: Reactions typically proceed at 60–80°C under reflux, balancing kinetics and thermal stability.
  • Dehydration agents: Molecular sieves (3 Å) or anhydrous MgSO₄ shift equilibrium toward imine formation by sequestering water.

Table 1: Representative Yields Under Varied Conditions

SolventTemp (°C)Time (h)Yield (%)
Ethanol78482
Toluene110275
Dichloromethane40668

Data adapted from analogous Schiff base syntheses.

The E-isomer predominates due to steric hindrance between the pyridinyl and benzyl groups in the Z-configuration, as confirmed by ¹H NMR singlet signals for the imine proton (δ 8.32–8.44 ppm).

Solvent-Mediated Schiff Base Formation Kinetics

Solvent polarity profoundly impacts reaction kinetics and equilibrium. Polar aprotic solvents (e.g., DMF) stabilize the transition state through dipole interactions, while protic solvents (e.g., ethanol) hinder dehydration by hydrogen bonding with the carbinolamine intermediate.

Key observations include:

  • Rate acceleration in aprotic media: Dielectric constants >30 correlate with 3-fold faster iminization versus protic solvents.
  • pH dependence: Optimal yields occur near neutral pH (6.5–7.5). Acidic conditions protonate the amine (pKa ~4.7 for pyridine-4-carbaldehyde), while alkaline media promote aldehyde hydration to gem-diol, both suppressing imine formation.

Mechanistic Insights from CEST NMR:

  • Transient hemiaminal intermediates (lifetime <1 ms) were detected via chemical exchange saturation transfer, revealing a two-step process:
    $$ \text{Aldehyde + Amine} \rightleftharpoons \text{Hemiaminal} \rightleftharpoons \text{Imine} $$
  • Dehydration becomes rate-limiting in aqueous systems, explaining the need for azeotropic water removal in synthetic protocols.

Catalytic Approaches for Stereoselective Synthesis

Achieving stereocontrol in imine synthesis remains challenging due to the low energy barrier for E/Z isomerization (~20 kcal/mol). However, chiral Lewis acid catalysts can enforce preferential formation of the E-isomer:

Metal-Complex Catalysis:

  • Salen-metal systems: Chiral Co(III)-salen complexes induce enantioselectivity via a trigonal bipyramidal transition state, achieving up to 92% ee for related imines.
  • Zinc triflate: Coordinates to the aldehyde oxygen, aligning the benzylamine for anti-addition (E-selectivity).

Organocatalytic Strategies:

  • Proline-derived catalysts facilitate enamine-mediated pathways, though applicability to aromatic imines like (E)-N-benzyl-1-(pyridin-4-yl)methanimine remains unexplored.

Table 2: Catalytic Performance Comparison

CatalystE:Z RatioTurnover Frequency (h⁻¹)
Co(III)-salen95:5120
Zn(OTf)₂89:11240
Uncatalyzed70:3015

Data extrapolated from asymmetric Schiff base syntheses.

The formation of transition metal complexes with (E)-N-Benzyl-1-(pyridin-4-yl)methanimine follows well-established coordination chemistry principles, yet displays unique mechanistic features due to its bidentate nature. The compound contains two primary coordination sites: the pyridine nitrogen and the imine nitrogen, enabling it to function as a chelating ligand [1] [2].

The coordination process typically begins with the substitution of labile ligands, most commonly aqua ligands, from the metal coordination sphere. For transition metals in aqueous solution, the general mechanism can be represented as:

[M(H₂O)₆]²⁺ + L → [M(H₂O)₄L]²⁺ + 2H₂O

where L represents the bidentate pyridine-imine ligand [3]. The formation proceeds through a stepwise mechanism, with initial coordination typically occurring through the pyridine nitrogen due to its stronger donor properties compared to the imine nitrogen [4] [5].

Studies on related pyridine-imine systems have demonstrated that the coordination mode is highly dependent on reaction conditions, including pH, temperature, and solvent choice [6] [2]. The pyridine nitrogen, being a stronger Lewis base with a pKₐ of approximately 5.25, typically coordinates first, followed by the imine nitrogen to complete the chelate ring formation [1]. This sequential coordination results in the formation of stable five-membered chelate rings, which are thermodynamically favored due to optimal bond angles and minimal ring strain [7] [8].

The Irving-Williams series provides crucial insight into the relative stability of complexes formed by first-row transition metals with this ligand. The expected stability order follows: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺ [9] [10]. This trend reflects the combined influence of decreasing ionic radius and increasing crystal field stabilization energy across the period, with the notable exception of copper complexes, which benefit from Jahn-Teller stabilization despite having lower crystal field stabilization energy than nickel [9].

Table 1: Formation Constants for First-Row Transition Metal Complexes with Pyridine-Type Ligands

Metal IonIonic Radius (pm)Log K₁ (Pyridine)Log K₁ (Estimated for Imine)Stability Trend
Mn²⁺911.02.5Low
Fe²⁺831.43.2Moderate
Co²⁺821.83.8Moderate-High
Ni²⁺782.14.2High
Cu²⁺692.54.8Very High
Zn²⁺741.53.0Moderate

Data compiled from multiple sources and estimated values for bidentate coordination [11] [12] [3]

Spectroscopic Signatures of Coordination Modes

The spectroscopic characterization of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine metal complexes provides definitive evidence for coordination modes and structural arrangements. Multiple spectroscopic techniques reveal distinct signatures that confirm metal-ligand interactions and coordination geometries [13] [14] [5].

Infrared Spectroscopy

Infrared spectroscopy serves as the primary tool for identifying coordination through characteristic shifts in vibrational frequencies. The free ligand displays a strong absorption at approximately 1620 cm⁻¹ corresponding to the C=N stretch of the imine group [15] [14]. Upon coordination to transition metals, this band typically shifts to higher frequencies (1630-1650 cm⁻¹), indicating strengthening of the C=N bond due to metal-to-ligand π-back donation [13] [14].

The pyridine ring vibrations also undergo characteristic changes upon coordination. The C=N stretch of the pyridine ring, observed at 1600 cm⁻¹ in the free ligand, shifts by 5-15 cm⁻¹ upon coordination, with the direction of shift depending on the metal's electronic properties [13]. Additionally, new bands appear in the low-frequency region (400-500 cm⁻¹) corresponding to M-N stretching vibrations, providing direct evidence of metal-nitrogen bond formation [14] [5].

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy reveals crucial information about the coordination environment and electronic structure of the metal complexes [16] [17]. The free ligand exhibits absorption bands at approximately 280 nm and 320 nm, assigned to π→π* and n→π* transitions respectively [16]. Upon complexation, these bands undergo bathochromic shifts, typically by 10-20 nm, indicating extended conjugation through metal coordination [16].

The d-d transitions in the metal complexes provide information about coordination geometry and crystal field splitting. For example, octahedral copper(II) complexes display broad absorption bands around 600-800 nm corresponding to ²B₁ᵍ→²Eᵍ and ²B₁ᵍ→²A₁ᵍ transitions [14] [17]. Nickel(II) complexes in tetrahedral geometry show characteristic absorption at 467 nm corresponding to ³T₁(F)→³T₁(P) transitions [14].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides detailed structural information about the coordination environment. Upon coordination, the imine proton typically shifts downfield by 0.1-0.3 ppm due to deshielding effects from the metal center [14] [18]. The pyridine protons also undergo characteristic shifts, with the α-protons (ortho to nitrogen) showing the most significant changes [12].

For diamagnetic complexes such as those with zinc(II), detailed ¹H NMR analysis reveals the coordination-induced changes in chemical shifts. The benzyl protons typically remain relatively unaffected, confirming that coordination occurs exclusively through the nitrogen atoms [14].

Table 2: Spectroscopic Signatures of Metal Coordination

Spectroscopic MethodFree LigandCoordinated LigandChangeAssignment
IR (C=N imine)1620 cm⁻¹1630-1650 cm⁻¹+10-30 cm⁻¹M→L π-back donation
IR (C=N pyridine)1600 cm⁻¹1595-1615 cm⁻¹±5-15 cm⁻¹Ring coordination
IR (M-N stretch)Absent400-500 cm⁻¹New bandMetal-nitrogen bond
UV-Vis (π→π*)280 nm290-300 nm+10-20 nmExtended conjugation
UV-Vis (n→π*)320 nm330-340 nm+10-20 nmCoordination effects
¹H NMR (imine H)δ 8.3 ppmδ 8.4-8.6 ppm+0.1-0.3 ppmMetal deshielding

Compiled from spectroscopic studies of related pyridine-imine complexes [13] [14] [5] [18]

Comparative Stability Constants Across Periodic Groups

The stability constants of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine complexes with various metal ions exhibit predictable trends that reflect fundamental principles of coordination chemistry. These trends are governed by multiple factors including metal ion charge density, crystal field effects, and the chelate effect inherent to bidentate coordination [19] [10] [20].

First-Row Transition Metals

The stability constants for first-row transition metal complexes follow the well-established Irving-Williams series with some modifications due to the bidentate nature of the ligand [9]. The enhanced stability compared to monodentate pyridine complexes results from the chelate effect, which provides both enthalpic and entropic advantages [21] [22].

Copper(II) complexes exhibit the highest stability constants, typically with log K values ranging from 8-12 for 1:1 complexes [11] [12]. This exceptional stability arises from the combination of high charge density and the Jahn-Teller effect, which provides additional stabilization in octahedral geometry [9]. The d⁹ configuration of copper(II) results in significant orbital overlap with the ligand π-system, enhancing the metal-ligand bonding [10].

Nickel(II) complexes display the second-highest stability, with log K values typically in the range of 6-9 [11] [3]. The d⁸ configuration allows for strong σ-donation from the ligand nitrogen atoms while maintaining favorable crystal field stabilization energy [10]. The preference for square planar geometry in many nickel(II) complexes with this ligand type results in particularly stable arrangements [12].

Table 3: Comparative Stability Constants for Metal Complexes

Metal IonCharge/Radius RatioLog K₁ (Monodentate)Log K₁ (Bidentate)Chelate EnhancementCFSE (Dq units)
Ca²⁺2.020.53.22.70
Mg²⁺3.081.24.83.60
Mn²⁺2.201.04.23.20
Fe²⁺2.411.45.84.4-2.4
Co²⁺2.441.86.44.6-5.4
Ni²⁺2.562.17.25.1-7.2
Cu²⁺2.902.58.86.3-6.0*
Zn²⁺2.701.55.43.90

Jahn-Teller distortion provides additional stabilization [11] [12] [3] [9]

Alkaline Earth Metals

Alkaline earth metal complexes with (E)-N-Benzyl-1-(pyridin-4-yl)methanimine exhibit significantly lower stability constants compared to transition metals, reflecting the absence of crystal field stabilization energy and reduced covalent character in bonding [10] [23]. The stability order follows the charge density trend: Mg²⁺ > Ca²⁺ > Sr²⁺ > Ba²⁺ [3] [20].

Magnesium complexes show the highest stability among alkaline earth metals, with log K values around 4-5 for bidentate coordination [3]. The small ionic radius and high charge density of Mg²⁺ result in strong electrostatic interactions with the ligand nitrogen atoms [10]. The preference for octahedral coordination leads to the formation of [Mg(L)₂(H₂O)₂]²⁺ complexes under typical conditions [23].

Third-Row Transition Metals

While less extensively studied, complexes with third-row transition metals such as platinum(II) and palladium(II) exhibit exceptionally high stability constants due to their strong preference for square planar geometry and enhanced metal-ligand orbital overlap [12] [4]. These complexes often display log K values exceeding 15, reflecting the strong covalent character of the metal-ligand bonds [24].

The enhanced stability of platinum and palladium complexes results from several factors: the increased size of the d orbitals leading to better overlap with ligand orbitals, the higher electronegativity of the metals promoting stronger σ-bonds, and the preference for low-spin configurations that maximize bonding orbital occupancy [25].

Thermodynamic Analysis

The enhanced stability of bidentate complexes compared to monodentate analogues can be quantified through thermodynamic analysis [26] [22]. The chelate effect typically contributes 3-5 log units to the stability constant, corresponding to a Gibbs free energy advantage of 15-30 kJ/mol [21] [8]. This enhancement results from both enthalpic contributions (improved orbital overlap and reduced bond strain) and entropic contributions (reduced number of species in solution) [22] [27].

The entropic component is particularly significant, as the formation of a bidentate complex from a monodentate precursor releases fewer solvent molecules than the formation of two separate monodentate complexes [22]. This results in a smaller negative entropy change, making complex formation thermodynamically more favorable [27].

Table 4: Thermodynamic Parameters for Complex Formation

ParameterMonodentateBidentateChelate Effect
ΔH° (kJ/mol)-25 to -35-45 to -65-20 to -30
ΔS° (J/mol·K)-80 to -120-40 to -80+40 to +40
ΔG° (kJ/mol)-5 to -10-20 to -35-15 to -25
Log K enhancement--3-5 units

Typical values for transition metal complexes with pyridine-imine ligands [21] [22] [8]

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

196.100048391 g/mol

Monoisotopic Mass

196.100048391 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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